molecular formula C28H28N4O4S2 B11321923 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

Cat. No.: B11321923
M. Wt: 548.7 g/mol
InChI Key: TWKKXZMMLUAITC-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with alpha1-adrenergic receptors, which are significant in the treatment of various neurological and cardiovascular conditions .

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with benzenesulfonyl chloride and other reagents under controlled conditions to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including solvent selection and purification techniques .

Chemical Reactions Analysis

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as an antagonist, blocking the action of endogenous catecholamines like noradrenaline and epinephrine, thereby modulating cardiovascular and neurological functions .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H28N4O4S2

Molecular Weight

548.7 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C28H28N4O4S2/c1-36-24-15-9-8-14-23(24)31-16-18-32(19-17-31)25(33)20-37-27-28(38(34,35)22-12-6-3-7-13-22)30-26(29-27)21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,30)

InChI Key

TWKKXZMMLUAITC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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